TCS OX2 29

Vue d'ensemble

Description

TCS OX2 29 est un antagoniste puissant et sélectif du récepteur de l'orexine-2. Il a été le premier antagoniste non peptidique développé qui est sélectif pour le sous-type de récepteur de l'orexine OX2, avec une valeur de CI50 de 40 nanomolaires et une sélectivité d'environ 250 fois pour OX2 par rapport aux récepteurs OX1 . Les antagonistes de l'orexine devraient être utiles pour le traitement de l'insomnie, les antagonistes sélectifs des sous-types tels que this compound offrant potentiellement une spécificité d'action plus élevée par rapport aux antagonistes non sélectifs de l'orexine .

Applications De Recherche Scientifique

Neuropharmacology

TCS-OX2-29 has been utilized in studies examining its effects on cardiovascular responses related to food consumption. In one study, intracerebroventricular administration of TCS-OX2-29 at doses of 30 and 300 nmole was shown to modulate pressor responses induced by palatable food consumption in spontaneously hypertensive rats (SHRs). The compound effectively lowered blood pressure responses to sucrose-agar consumption, suggesting a role for OX2 receptors in mediating these cardiovascular effects .

Table 1: Effects of TCS-OX2-29 on Cardiovascular Parameters

| Dose (nmole) | Maximal ΔMAP (mmHg) | Maximal ΔHR (bpm) |

|---|---|---|

| Vehicle | 55.2 ± 4.3 | 112.3 ± 9.1 |

| 30 | 48.5 ± 3.6 | 98.3 ± 20.7 |

| 300 | Not significantly different from vehicle | 73.5 ± 12.2 |

Pain Management

Recent studies have highlighted the analgesic potential of TCS-OX2-29 in models of neuropathic pain. In a study assessing the efficacy of TCS-OX2-29 in combination with other analgesics, it was found that orexin-A exhibited greater potency than duloxetine in alleviating pain associated with chemotherapy-induced peripheral neuropathy (CIPN). This suggests that targeting the orexin pathway may provide new avenues for pain relief strategies .

Table 2: Comparative Analgesic Effects of TCS-OX2-29 and Other Agents

| Agent | Pain Relief Efficacy (Scale) | Comments |

|---|---|---|

| TCS-OX2-29 | Moderate | Effective in neuropathic models |

| Duloxetine | Low | Less effective compared to orexin-A |

| Orexin-A | High | Most potent analgesic observed |

Behavioral Studies

In behavioral research, TCS-OX2-29 has been implicated in modulating reward-related behaviors due to its action on dopamine pathways within the nucleus accumbens. Studies have demonstrated that administration of TCS-OX2-29 can influence reward-seeking behavior in animal models, suggesting its potential role in addiction research and the treatment of substance use disorders .

Case Study: Influence on Reward-Seeking Behavior

A study involving the administration of TCS-OX2-29 during reward acquisition phases showed significant alterations in behavior patterns among subjects, indicating that orexin signaling plays a critical role in reward processing.

Méthodes De Préparation

La synthèse de TCS OX2 29 implique plusieurs étapes, commençant par la préparation de la structure centrale, qui comprend une partie 6,7-diméthoxy-1,2,3,4-tétrahydroisoquinoléineLa dernière étape implique la formation de la structure butan-1-one . Les méthodes de production industrielle impliquent généralement l'optimisation de ces étapes pour assurer un rendement élevé et une pureté élevée, utilisant souvent des équipements de synthèse automatisés et des mesures strictes de contrôle de la qualité .

Analyse Des Réactions Chimiques

TCS OX2 29 subit différents types de réactions chimiques, notamment :

Oxydation : Cette réaction peut être réalisée en utilisant des agents oxydants courants tels que le permanganate de potassium ou le trioxyde de chrome.

Réduction : Les réactions de réduction peuvent être réalisées en utilisant des agents réducteurs tels que l'hydrure de lithium et d'aluminium ou le borohydrure de sodium.

Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés. Par exemple, l'oxydation peut conduire à la formation d'acides carboxyliques, tandis que la réduction peut produire des alcools ou des amines .

Applications de Recherche Scientifique

This compound a une large gamme d'applications de recherche scientifique, notamment :

Chimie : Utilisé comme composé outil pour étudier le récepteur de l'orexine-2 et son rôle dans divers processus physiologiques.

Biologie : Employé dans des études portant sur le rôle des récepteurs de l'orexine dans la régulation du sommeil-éveil et d'autres fonctions neurologiques.

Médecine : Applications thérapeutiques potentielles dans le traitement de l'insomnie et d'autres troubles du sommeil.

Industrie : Utilisé dans le développement de nouveaux médicaments ciblant le système de l'orexine.

Mécanisme d'Action

This compound exerce ses effets en se liant sélectivement au récepteur de l'orexine-2 et en l'inhibant. Ce récepteur est impliqué dans la régulation de l'éveil et de l'activation. En bloquant le récepteur de l'orexine-2, this compound réduit l'activité des neurones de l'orexine, ce qui conduit à une diminution de l'éveil et à une augmentation du sommeil . Les cibles moléculaires et les voies impliquées comprennent l'inhibition de l'accumulation d'inositol triphosphate induite par l'orexine A et la phosphorylation de la kinase 1/2 régulée par le signal extracellulaire dans les cellules transfectées avec le récepteur de l'orexine-2 .

Mécanisme D'action

TCS OX2 29 exerts its effects by selectively binding to and inhibiting the orexin-2 receptor. This receptor is involved in the regulation of wakefulness and arousal. By blocking the orexin-2 receptor, this compound reduces the activity of orexin neurons, leading to a decrease in wakefulness and an increase in sleep . The molecular targets and pathways involved include the inhibition of orexin A-induced inositol trisphosphate accumulation and extracellular signal-regulated kinase 1/2 phosphorylation in cells transfected with the orexin-2 receptor .

Comparaison Avec Des Composés Similaires

TCS OX2 29 est unique en raison de sa forte sélectivité pour le récepteur de l'orexine-2 par rapport aux autres antagonistes de l'orexine. Des composés similaires incluent :

Almorexant : Un antagoniste non sélectif du récepteur de l'orexine qui cible les récepteurs OX1 et OX2.

Suvorexant : Un autre antagoniste non sélectif du récepteur de l'orexine utilisé dans le traitement de l'insomnie.

Lemborexant : Un antagoniste double du récepteur de l'orexine avec des applications similaires dans les troubles du sommeil.

La forte sélectivité de this compound pour le récepteur de l'orexine-2 en fait un outil précieux pour étudier les rôles spécifiques de ce récepteur dans divers processus physiologiques et pour développer des thérapies ciblées avec potentiellement moins d'effets secondaires .

Activité Biologique

TCS-OX2-29 is a selective antagonist of the orexin type 2 receptor (OX2R), which plays a significant role in various physiological processes, including sleep regulation, appetite control, and seizure activity. This article delves into the biological activity of TCS-OX2-29, highlighting its pharmacological properties, mechanisms of action, and implications for therapeutic applications.

Overview of TCS-OX2-29

- Chemical Structure : TCS-OX2-29 has been characterized as a potent OX2 receptor antagonist with an IC50 value of 40 nM, indicating its high affinity for the OX2 receptor compared to other orexin receptors.

- Selectivity : It displays over 250-fold selectivity for OX2R over OX1R and other receptors, ion channels, and transporters, making it a valuable tool for studying orexin signaling pathways in various biological contexts .

TCS-OX2-29 functions primarily by inhibiting the signaling pathways activated by orexin A through the OX2 receptor. This inhibition affects several downstream effects, including:

- Inhibition of IP3 Accumulation : TCS-OX2-29 blocks the accumulation of inositol trisphosphate (IP3) induced by orexin A in CHO cells transfected with OX2R .

- ERK1/2 Phosphorylation : The compound also inhibits the phosphorylation of extracellular signal-regulated kinases (ERK1/2), which are critical mediators in various signaling cascades associated with neuronal activity and plasticity .

Seizure Modulation

Recent studies have demonstrated that TCS-OX2-29 significantly reduces seizure severity in animal models. For instance:

- Seizure Models : In a study involving PTZ-kindled rats, administration of TCS-OX2-29 at a dose of 7 μg/rat led to a significant decrease in seizure scores (P < 0.01) compared to control groups. The drug also increased latency to seizure stages and decreased the duration of severe seizure stages (S3 and S4) .

| Dose (μg/rat) | Median Seizure Score | S3 Duration | S4 Duration | Significance (P-value) |

|---|---|---|---|---|

| Control | High | Long | Long | - |

| 1 | No significant change | No change | No change | > 0.05 |

| 3.5 | No significant change | No change | No change | > 0.05 |

| 7 | Significantly lower | Significantly lower | Significantly lower | < 0.01 |

This data indicates that TCS-OX2-29 effectively modulates seizure activity through its action on the orexin system, which is known to influence excitatory neurotransmission in the brain.

Pain Relief Potential

In addition to its anticonvulsant properties, TCS-OX2-29 has been investigated for its analgesic effects:

- Pain Models : In studies examining neuropathic pain, TCS-OX2-29 exhibited pain-relieving effects comparable to established analgesics like duloxetine. The compound's mechanism appears to involve modulation of orexin pathways that influence pain perception .

Case Studies and Research Findings

Several case studies have underscored the potential therapeutic applications of TCS-OX2-29:

- Epilepsy Research : A study highlighted that TCS-OX2-29 reduced neuronal damage in the hippocampus following PTZ administration, suggesting protective effects against seizure-induced neurotoxicity .

- Chronic Pain Conditions : Research has indicated that orexin A's role in pain modulation may be enhanced by antagonizing OX2R with TCS-OX2-29, providing insights into new treatment avenues for chronic pain management .

Propriétés

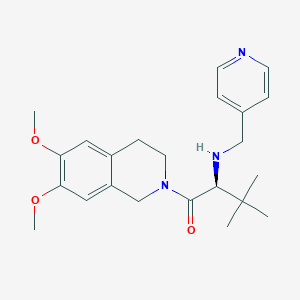

IUPAC Name |

1-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-3,3-dimethyl-2-(pyridin-4-ylmethylamino)butan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H31N3O3/c1-23(2,3)21(25-14-16-6-9-24-10-7-16)22(27)26-11-8-17-12-19(28-4)20(29-5)13-18(17)15-26/h6-7,9-10,12-13,21,25H,8,11,14-15H2,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COFVZFLCAOUMJT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(C(=O)N1CCC2=CC(=C(C=C2C1)OC)OC)NCC3=CC=NC=C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H31N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does TCS OX2 29 interact with the orexin-2 receptor?

A1: this compound competitively binds to the OX2R, preventing the endogenous ligands, orexin-A and orexin-B, from binding and activating the receptor []. This antagonistic action disrupts downstream signaling pathways associated with OX2R activation.

Q2: What are the downstream effects of this compound binding to the OX2R?

A2: this compound binding to OX2R inhibits the receptor's constitutive activity and prevents orexin-induced activation of downstream signaling pathways. These pathways include, but are not limited to, the phospholipase C (PLC), protein kinase C (PKC), and mitogen-activated protein kinase (MAPK) pathways, ultimately impacting various physiological processes [, ].

Q3: Does this compound affect orexin-1 receptors (OX1R)?

A3: this compound exhibits high selectivity for OX2R over OX1R [, ]. Studies utilizing selective OX1R antagonists, such as SB-334867, demonstrate distinct and sometimes opposing effects compared to this compound, highlighting the specificity of this compound for OX2R [, , ].

Q4: What is the molecular formula and weight of this compound?

A4: Unfortunately, the specific molecular formula and weight of this compound are not consistently reported in the provided research articles.

Q5: Is there any spectroscopic data available for this compound?

A5: The provided research articles do not offer detailed spectroscopic data, such as NMR or IR spectra, for this compound.

Q6: Under what conditions is this compound typically prepared and administered for research purposes?

A6: Research commonly dissolves this compound in dimethyl sulfoxide (DMSO) before diluting it further in saline or artificial cerebrospinal fluid for in vivo studies [, , ].

Q7: What is the primary application of this compound in research?

A7: Researchers primarily utilize this compound as a pharmacological tool to investigate the role of OX2R in various physiological processes and disease models. This includes exploring its potential in pain modulation, addiction, sleep disorders, and cardiovascular regulation [, , , ].

Q8: Has this compound been investigated in clinical trials for any specific conditions?

A8: While this compound has shown promise in preclinical studies, the provided research articles do not indicate its advancement into clinical trials for treating human conditions.

Q9: What is the typical duration of action for this compound in in vivo studies?

A9: The duration of action for this compound can vary depending on the dosage, route of administration, and the specific experimental model. Studies typically observe significant effects within minutes to hours after administration [, ].

Q10: How does the structure of this compound contribute to its selectivity for OX2R?

A10: Unfortunately, the precise structural details of this compound and its SAR are not explicitly discussed in the provided research articles.

Q11: Have any modifications to the structure of this compound been explored to enhance its potency or selectivity?

A11: The provided research articles primarily focus on the application of this compound as a pharmacological tool and do not delve into structural modifications for optimization.

Q12: In which animal models has this compound demonstrated efficacy in preclinical studies?

A12: this compound has shown efficacy in various animal models, including rodent models of pain (e.g., tail-flick test, formalin test), addiction (e.g., conditioned place preference), and cardiovascular dysfunction (e.g., acute myocardial infarction) [, , ].

Q13: What are some of the key findings from in vivo studies using this compound in pain models?

A13: Studies utilizing this compound in pain models show that blocking OX2R can attenuate both acute and chronic pain, suggesting a role for OX2R in pain processing and modulation [, , ].

Q14: Has this compound demonstrated efficacy in reducing alcohol consumption in preclinical models?

A14: Yes, research indicates that this compound can reduce ethanol self-administration in rodent models, suggesting a potential role for OX2R in mediating the reinforcing effects of alcohol [, ].

Q15: Is there any information available on the toxicity profile of this compound?

A15: While the provided articles highlight the efficacy of this compound in various preclinical models, they don't provide detailed information on its specific toxicity profile.

Q16: What are the common routes of administration for this compound in research?

A16: Researchers typically administer this compound through central routes, such as intracerebroventricular (ICV) or intra-brain region injections, to achieve targeted delivery to specific brain areas [, ].

Q17: Have any novel drug delivery strategies been explored to enhance the targeted delivery of this compound?

A17: The provided research articles primarily focus on conventional administration routes and do not explore novel drug delivery strategies for this compound.

Q18: What are some of the key tools and resources used in research involving this compound?

A18: Research involving this compound utilizes various tools and resources, including animal models, behavioral testing paradigms (e.g., tail-flick test, conditioned place preference), electrophysiological recordings, immunohistochemistry, and molecular biology techniques [, , ].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.